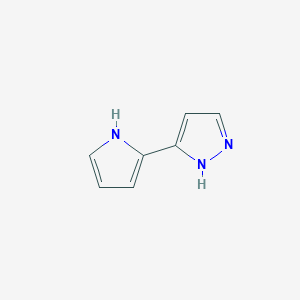

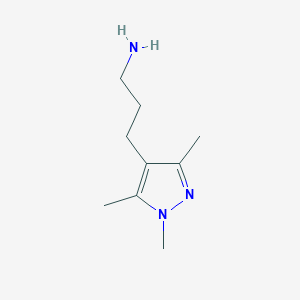

3-(1H-pyrrol-2-yl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(1H-pyrrol-2-yl)-1H-pyrazole” is a heterocyclic compound that contains both a pyrrole and a pyrazole ring. Pyrrole is a five-membered aromatic ring with four carbon atoms and one nitrogen atom, while pyrazole is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “3-(1H-pyrrol-2-yl)-1H-pyrazole” would be characterized by the presence of both a pyrrole and a pyrazole ring. These rings are likely to be planar due to the sp2 hybridization of the atoms involved in the ring structure .Chemical Reactions Analysis

The chemical reactivity of “3-(1H-pyrrol-2-yl)-1H-pyrazole” would be influenced by the presence of the pyrrole and pyrazole rings. Both of these rings contain nitrogen atoms, which can act as nucleophiles in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-pyrrol-2-yl)-1H-pyrazole” would be influenced by the presence of the pyrrole and pyrazole rings. For example, these rings could contribute to the compound’s solubility, melting point, and boiling point .Applications De Recherche Scientifique

Photoredox Catalysis

- Synthesis of Heterocycles : 3-(1H-pyrrol-2-yl)-1H-pyrazole participates in photoredox-catalyzed reactions. These reactions enable the construction of complex heterocyclic structures, including pyrazoles themselves .

Coordination Chemistry and Metal Complexes

- Ligand Design : Researchers synthesize Schiff base ligands containing the pyrazole moiety. These ligands coordinate with transition metal ions (e.g., Cu(II), Co(II)) to form stable complexes with potential applications in catalysis and materials science .

Mécanisme D'action

Target of Action

Related compounds have been shown to interact with thearyl hydrocarbon receptor (AhR) pathway . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .

Mode of Action

It’s suggested that similar compounds mediate their effects via theactivation of the AhR pathway . This activation leads to the induction of CYP1-metabolizing mono-oxygenases , which are enzymes involved in the metabolism of xenobiotics .

Biochemical Pathways

The activation of the ahr pathway and the subsequent induction of cyp1-metabolizing mono-oxygenases suggest that this compound may influencexenobiotic metabolism pathways .

Pharmacokinetics

A related compound, 1-{2-oxo-3-[(1r)-1-(1h-pyrrol-2-yl)ethyl]-2h-indol-5-yl}urea, has been shown to interact with3-phosphoinositide-dependent protein kinase 1 . More research is needed to fully understand the pharmacokinetics of 3-(1H-pyrrol-2-yl)-1H-pyrazole.

Result of Action

It’s suggested that similar compounds induceDNA damage, checkpoint activation, S-phase cell cycle arrest, and cell death in sensitive breast cancer cell lines .

Propriétés

IUPAC Name |

5-(1H-pyrrol-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-6(8-4-1)7-3-5-9-10-7/h1-5,8H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVOJZAKVSEZOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2359316.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359319.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2359320.png)

![2-Benzylsulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2359321.png)

![(E)-2-((furan-2-ylmethyl)amino)-9-methyl-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2359323.png)

![4-bromo-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2359324.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2359332.png)

![N-[(3-Methyl-4-oxophthalazin-1-yl)methyl]prop-2-enamide](/img/structure/B2359333.png)

![1-Cyclohexyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359336.png)